1-(3-(Bromomethyl)-5-mercaptophenyl)propan-2-one
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Overview
Description
1-(3-(Bromomethyl)-5-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C10H11BrOS. This compound features a bromomethyl group and a mercapto group attached to a phenyl ring, along with a propan-2-one moiety. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Bromomethyl)-5-mercaptophenyl)propan-2-one typically involves the following steps:
Bromination: The introduction of a bromomethyl group can be achieved through the bromination of a suitable precursor, such as a methyl group on the phenyl ring. This can be done using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Thiol Addition: The mercapto group can be introduced by reacting the brominated intermediate with a thiol compound, such as thiourea, under basic conditions.
Ketone Formation: The propan-2-one moiety can be introduced through a Friedel-Crafts acylation reaction using acetyl chloride (CH3COCl) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Bromomethyl)-5-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Hydrogen peroxide (H2O2) in aqueous or organic solvents.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products
Substitution: Formation of azides, ethers, or thioethers.
Oxidation: Formation of disulfides or sulfonic acids.
Reduction: Formation of secondary alcohols.
Scientific Research Applications
1-(3-(Bromomethyl)-5-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-(Bromomethyl)-5-mercaptophenyl)propan-2-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromomethyl group can act as an alkylating agent, modifying nucleophilic sites on proteins or DNA, while the mercapto group can form disulfide bonds with thiol-containing biomolecules.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Chloromethyl)-5-mercaptophenyl)propan-2-one: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(3-(Bromomethyl)-4-mercaptophenyl)propan-2-one: Similar structure but with the mercapto group in a different position on the phenyl ring.
1-(3-(Bromomethyl)-5-hydroxyphenyl)propan-2-one: Similar structure but with a hydroxy group instead of a mercapto group.
Uniqueness
1-(3-(Bromomethyl)-5-mercaptophenyl)propan-2-one is unique due to the presence of both a bromomethyl and a mercapto group on the phenyl ring, which imparts distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
Molecular Formula |
C10H11BrOS |
---|---|
Molecular Weight |
259.16 g/mol |
IUPAC Name |
1-[3-(bromomethyl)-5-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H11BrOS/c1-7(12)2-8-3-9(6-11)5-10(13)4-8/h3-5,13H,2,6H2,1H3 |
InChI Key |
OUJHAFHOHYKGEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=CC(=C1)S)CBr |
Origin of Product |
United States |
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